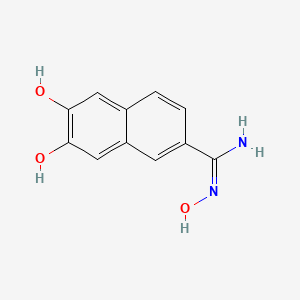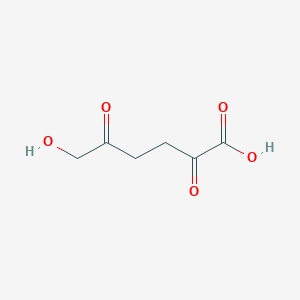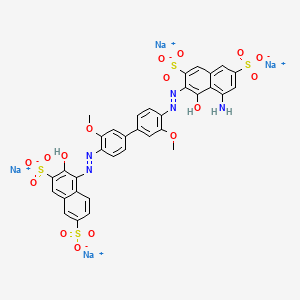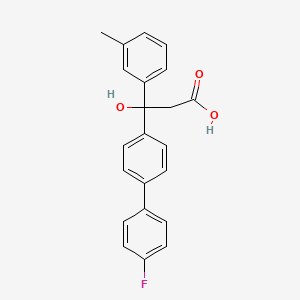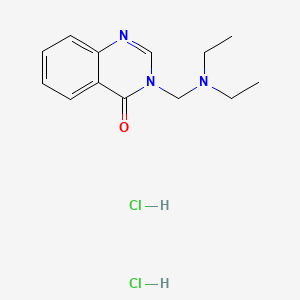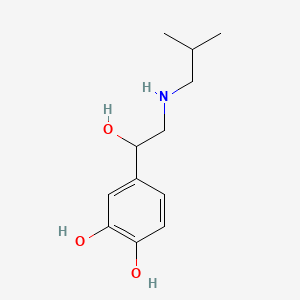
3,4-Dihydroxy-alpha-((isobutylamino)methyl)benzyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroxy-alpha-((isobutylamino)methyl)benzyl alcohol is a chemical compound with significant biological activity. It is structurally related to catecholamines, which are important neurotransmitters and hormones in the human body. This compound is known for its sympathomimetic properties, meaning it mimics the effects of the sympathetic nervous system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-alpha-((isobutylamino)methyl)benzyl alcohol typically involves the following steps:
Starting Material: The synthesis begins with a benzyl alcohol derivative.
Hydroxylation: The benzyl alcohol is hydroxylated to introduce the 3,4-dihydroxy groups.
Amination: The hydroxylated intermediate is then subjected to amination with isobutylamine under controlled conditions to introduce the isobutylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and final product.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
3,4-Dihydroxy-alpha-((isobutylamino)methyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or sulfonated derivatives.
科学研究应用
3,4-Dihydroxy-alpha-((isobutylamino)methyl)benzyl alcohol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying catecholamine chemistry.
Biology: Studied for its effects on biological systems, particularly its role in neurotransmission and hormone activity.
Medicine: Investigated for its potential therapeutic effects, including its use as a bronchodilator and heart stimulant.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
作用机制
The compound exerts its effects by interacting with adrenergic receptors in the body. It primarily targets:
Alpha-Adrenergic Receptors: Leading to vasoconstriction and increased blood pressure.
Beta-Adrenergic Receptors: Resulting in bronchodilation, increased heart rate, and enhanced cardiac output.
The molecular pathways involved include the activation of G protein-coupled receptors, leading to the production of second messengers such as cyclic AMP, which mediate the physiological responses.
相似化合物的比较
3,4-Dihydroxy-alpha-((isobutylamino)methyl)benzyl alcohol is similar to other catecholamines such as:
Epinephrine: Known for its potent vasoconstrictive and bronchodilatory effects.
Norepinephrine: Primarily acts as a vasoconstrictor and neurotransmitter.
Isoprenaline: A non-selective beta-adrenergic agonist used to treat bradycardia and heart block.
Uniqueness
What sets this compound apart is its specific structural modifications, which confer unique pharmacological properties, such as a different receptor affinity and metabolic stability.
Conclusion
This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique structure and pharmacological properties make it a valuable tool for scientific research and potential therapeutic use.
属性
CAS 编号 |
6924-25-0 |
|---|---|
分子式 |
C12H19NO3 |
分子量 |
225.28 g/mol |
IUPAC 名称 |
4-[1-hydroxy-2-(2-methylpropylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H19NO3/c1-8(2)6-13-7-12(16)9-3-4-10(14)11(15)5-9/h3-5,8,12-16H,6-7H2,1-2H3 |
InChI 键 |
TXLFMUAEFKUGBZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNCC(C1=CC(=C(C=C1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



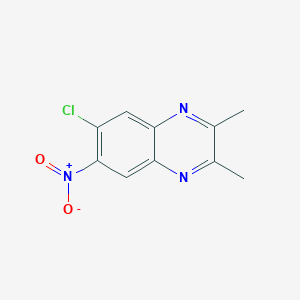

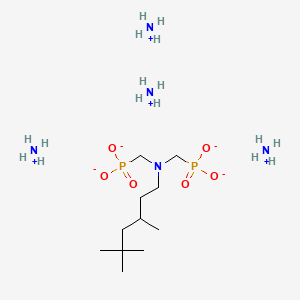
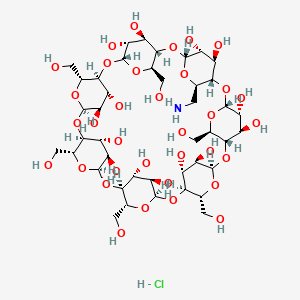
![methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B13779137.png)
